molecular formula C16H13BrN2S B2529409 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863000-94-6

4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

Cat. No.: B2529409
CAS No.: 863000-94-6
M. Wt: 345.26
InChI Key: BRHJEAYWGNUEBS-UHFFFAOYSA-N
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Description

4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a complex organic compound that features a bromine atom, a dihydroisoquinoline moiety, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor molecule followed by cyclization to form the benzothiazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHJEAYWGNUEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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